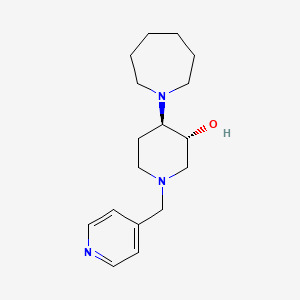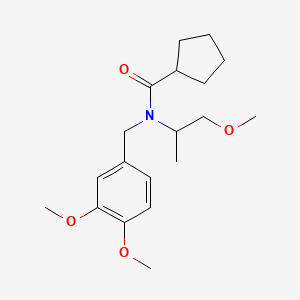
(3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol
描述
(3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidinols, which are known for their diverse biological activities. In
作用机制
The mechanism of action of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol is not fully understood, but it is believed to act as a selective modulator of certain receptors in the brain. Specifically, this compound has been shown to have high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. By modulating the activity of this receptor, (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol may have therapeutic potential for the treatment of various psychiatric disorders.
Biochemical and Physiological Effects:
(3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol has been shown to have a range of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to increase the release of dopamine in certain brain regions, which may contribute to its therapeutic effects. Additionally, (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol has been shown to have anxiolytic and antidepressant-like effects in animal models, which suggests that it may have potential as a treatment for these conditions.
实验室实验的优点和局限性
One advantage of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol is its high selectivity for certain receptors in the brain, which makes it a useful tool for studying the underlying mechanisms of certain neurological disorders. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol. One area of interest is the development of novel therapeutics based on this compound for the treatment of various psychiatric disorders. Additionally, further studies are needed to elucidate the underlying mechanisms of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol's effects on certain brain regions and neurotransmitter systems. Finally, the synthesis and optimization of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol analogs may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
科学研究应用
(3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In pharmacology, (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol has been shown to have potent and selective activity against certain receptors in the brain, which makes it a promising candidate for the development of novel therapeutics. In neuroscience, this compound has been studied for its effects on various brain regions and neurotransmitter systems, which can provide insights into the underlying mechanisms of certain neurological disorders.
属性
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c21-17-14-19(13-15-5-8-18-9-6-15)12-7-16(17)20-10-3-1-2-4-11-20/h5-6,8-9,16-17,21H,1-4,7,10-14H2/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGQCVHIVGVSDN-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2O)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl}-2-furyl)methanol](/img/structure/B3815999.png)
![1-{4-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B3816003.png)
![1-methyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3816012.png)
![4-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B3816019.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1-isobutyl-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B3816033.png)
![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B3816047.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3816053.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3816061.png)
![3-{[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]methyl}-N-(6-methylpyridin-3-yl)benzamide](/img/structure/B3816091.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B3816092.png)
![N-[3-methoxy-3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B3816098.png)
![5-{[benzyl(methyl)amino]methyl}-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3816103.png)
